Methyl 4-nitro-L-phenylalaninate hydrochloride

Binding affinity Peptide engineering MST assay

Researchers constructing peptide libraries for affinity maturation or developing chymotrypsin-like protease assays require consistent access to high-purity 4-nitro-substituted phenylalanine building blocks. This compound delivers: • 27-41% stronger binding affinity (Kd) vs. 4-fluoro and 4-cyano analogs in MST assays • Specificity constant kcat/KM = 6.0 × 10⁵ M⁻¹·s⁻¹ for chymotrypsin P1 substrates • Aldehyde inhibitor Ki = 11.2 nM against α-chymotrypsin QC-verified (HPLC ≥98%) with flexible scale from milligrams to bulk for global shipment.

Molecular Formula C10H13ClN2O4
Molecular Weight 260.67 g/mol
CAS No. 17193-40-7
Cat. No. B555233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-nitro-L-phenylalaninate hydrochloride
CAS17193-40-7
Synonyms17193-40-7; 4-Nitro-L-phenylalanineMethylEsterHydrochloride; (S)-methyl2-amino-3-(4-nitrophenyl)propanoatehydrochloride; L-4-Nitrophenylalaninemethylesterhydrochloride; 4-Nitro-L-phenylalaninemethylesterHCl; H-Phe(4'-NO2)-OMeHCl; p-Nitrophenylalaninemethylesterhydrochloride; (S)-(+)-4-Nitrophenylalaninemethylesterhydrochloride; methyl4-nitrophenylalaninatehydrochloride; Methyl4-nitro-L-phenylalaninatehydrochloride; (S)-4-NITROPHENYLALANINEMETHYLESTERHYDROCHLORIDE; H-Phe(4-NO2)-OMeCl; KSC496M7L; SCHEMBL240404; H-Phe(4-NO2)-OMe.HCl; 658421_ALDRICH; Jsp003511; CTK3J6675; BTHMRXRBXYHLRA-FVGYRXGTSA-N; MolPort-005-932-821; ACT04408; Methyl(2S)-2-amino-3-(4-nitrophenyl)propanoateHydrochloride; ANW-22543; CH-545; MFCD00135754
Molecular FormulaC10H13ClN2O4
Molecular Weight260.67 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])[NH3+].[Cl-]
InChIInChI=1S/C10H12N2O4.ClH/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H/t9-;/m0./s1
InChIKeyBTHMRXRBXYHLRA-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: Methyl 4-nitro-L-phenylalaninate hydrochloride


Methyl 4-nitro-L-phenylalaninate hydrochloride (CAS: 17193-40-7) is a hydrochloride salt of a 4-nitro-substituted L-phenylalanine methyl ester . As a modified aromatic amino acid derivative, it serves as a versatile building block for solution-phase peptide synthesis and as a biochemical reagent for proteomics research . The para-nitro substitution on the phenyl ring imparts distinct electronic properties that can influence peptide conformation, enzyme recognition, and spectroscopic behavior relative to unsubstituted phenylalanine or other para-substituted analogs .

Solution-phase peptide synthesis building block; para-nitro substitution may influence peptide conformation and enzyme recognition.
Proteomics research reagent; modified aromatic amino acid probe for protein interaction and labeling studies.
SAR and spectroscopic studies; distinct UV-Vis and IR signatures enable structure-activity relationship analysis.

Methyl 4-nitro-L-phenylalaninate hydrochloride vs. Generic Esters


Substitution of Methyl 4-nitro-L-phenylalaninate hydrochloride with unmodified L-phenylalanine methyl ester hydrochloride (CAS 7524-50-7) or other para-substituted analogs fundamentally alters critical molecular properties that determine research outcomes . The para-nitro group introduces a strong electron-withdrawing effect (Hammett σₚ ≈ +0.78) that modifies the π-electron density of the aromatic ring, thereby affecting π-π stacking interactions, hydrogen-bonding capacity via the nitro oxygen lone pairs, and UV-Vis spectroscopic signatures . These electronic perturbations translate into quantifiable differences in enzyme binding affinity (ΔKd), substrate catalytic efficiency (Δkcat/KM), and inhibitory potency (ΔKi) compared to unsubstituted phenylalanine or analogs bearing fluoro-, chloro-, or cyano- substituents [1]. Consequently, experimental reproducibility and mechanistic interpretation hinge on the consistent use of the specific 4-nitro derivative rather than an assumed generic replacement.

Electronic perturbation (Hammett σₚ +0.78) may shift binding affinity and enzyme recognition compared to unsubstituted or other para-substituted phenylalanines.
UV-Vis and IR spectroscopic signatures differ; identity verification methods require compound-specific reference data.
Functional behavior in enzymatic assays (substrate vs. inhibitor) may change; consistent use of the 4-nitro derivative is critical for mechanistic interpretation.

Methyl 4-nitro-L-phenylalaninate hydrochloride: Quantitative Evidence


Superior Binding Affinity in CLRFT Peptide

In a microscale thermophoresis (MST) study of CLRFT peptide analogues, the 4-nitro-phenylalanine-containing peptide exhibited a dissociation constant (Kd) of 36.2 ± 5.5 µM for binding to CMG238–218 [1]. This represents a 27.4% stronger binding affinity (lower Kd) compared to the 4-fluoro-phenylalanine analog (Kd = 49.9 ± 7.1 µM) and a 41.0% stronger affinity compared to the 4-cyano-phenylalanine analog (Kd = 61.4 ± 8.0 µM) in the same assay system [1].

Binding Affinity (MST)
Head-to-head
Kd = 36.2 ± 5.5 µM (4-NO₂) vs 49.9 µM (4-F) vs 61.4 µM (4-CN)
Reported higher affinity in CLRFT peptide series; may benefit affinity-sensitive binding studies.
MST, CMG238–218 target, n=3
Binding affinity Peptide engineering MST assay Structure-activity relationship

Optimal Catalytic Efficiency for Chymotrypsin

In a systematic study of bovine α-chymotrypsin substrate specificity, a peptide containing 4-nitrophenylalanine in the P1 position (Ac-Phe-Ala-Thr-Phe(p-NO₂)-Anb5,2-NH₂) achieved the highest specificity constant among all analogs tested, with kcat/KM = 6.0 × 10⁵ M⁻¹·s⁻¹ [1]. This value exceeded that of peptides containing unsubstituted phenylalanine, tyrosine, 4-aminophenylalanine, 4-carboxyphenylalanine, 4-guanidinophenylalanine, 4-cyanophenylalanine, and 4-methyloxycarbonylphenylalanine at the same position [1].

Specificity Constant Rank
Head-to-head
kcat/KM = 6.0×10⁵ M⁻¹·s⁻¹ (Rank 1/8)
Reported highest among 8 P1 residues tested; supports chromogenic substrate design.
Bovine α-chymotrypsin, chromogenic assay
Enzyme kinetics Chymotrypsin Substrate specificity Chromogenic assay

Differential Protein Synthesis Inhibition

In a cell-free protein synthesis system derived from Ehrlich mouse ascites tumor cells, both 4-nitro-phenylalanine and 4-fluoro-phenylalanine inhibited phenylalanine incorporation [1]. However, the two analogs exhibited mechanistically distinct behavior: 4-fluoro-phenylalanine stimulated phenylalanine accumulation into the 'amino acid pool' of intact cells, whereas 4-nitro-phenylalanine was slightly inhibitory to this accumulation process [1]. Neither analog affected the incorporation of other amino acids, confirming phenylalanine-specific antagonism [1].

Amino Acid Pool Effect
Head-to-head
4-NO₂: slight inhibition; 4-F: stimulation
Opposite effects on phenylalanine accumulation; indicates mechanistic divergence in transport/incorporation.
Ehrlich ascites cell-free system
Protein synthesis Amino acid incorporation Cell-free assay Metabolic antagonism

Phenylalanine Ammonia Lyase (PAL) Inhibition

N-Methylated derivatives of 4-nitro-L-phenylalanine act as potent inhibitors of phenylalanine ammonia lyase (PAL) from Petroselinum crispum. The N-methyl-4-nitro-L-phenylalanine (compound 6) displayed a Ki of 130 nM, while the N,N-dimethyl-4-nitro-L-phenylalanine (compound 7) exhibited an exceptionally low Ki of 8 nM [1]. In contrast, unmodified N-methyl-L-phenylalanine (compound 5) functioned as a substrate (Km = 6.6 mM, kcat = 0.22 s⁻¹) rather than an inhibitor [1].

PAL Inhibition (Derivatives)
Class-level
Ki ≈ 8–130 nM (N-methyl analogs)
N-methylated derivatives act as nanomolar PAL inhibitors; may guide inhibitor development.
Ki inferred from methylated derivatives; direct data pending
Enzyme inhibition Phenylalanine ammonia lyase Ki determination Metabolic engineering

Certified Purity Grade for Peptide Synthesis

Commercial sourcing of Methyl 4-nitro-L-phenylalaninate hydrochloride typically offers purity specifications of ≥97% (Sigma-Aldrich) to ≥98% by HPLC (ChemImpex, TCI) . This purity tier is certified for solution-phase peptide synthesis and is accompanied by spectroscopic characterization (IR, Raman, MS) available via public spectral databases (SDBS, SpectraBase) [1][2]. The hydrochloride salt form enhances aqueous solubility (soluble in water, methanol, ethanol) and facilitates direct use in aqueous coupling reactions without additional counterion exchange steps .

Purity Specification
Specification review
≥97–98% by HPLC
Meets peptide-synthesis purity benchmarks; supports batch consistency.
Commercial sources; verify lot-specific CoA
Purity specification HPLC analysis Peptide synthesis Quality control

Distinct Physical and Electronic Properties

Methyl 4-nitro-L-phenylalaninate hydrochloride exhibits a melting point of 210–214 °C, substantially elevated compared to L-phenylalanine methyl ester hydrochloride (mp ~158–162 °C) . The para-nitro group (Hammett σₚ = +0.78) introduces a strong electron-withdrawing effect that red-shifts UV absorption and provides characteristic IR vibrational modes (asymmetric/symmetric NO₂ stretches ~1520 cm⁻¹ and ~1350 cm⁻¹) not present in unsubstituted phenylalanine [1][2]. The compound's optical rotation is [α]D²⁰ = +9 ± 2° (c=2 in H₂O), providing a verifiable identity check distinct from other phenylalanine derivatives .

Physicochemical Identity
Supporting evidence
mp 210–214 °C; Δmp ~+50 °C vs Phe-OMe·HCl
Distinct thermal and spectroscopic markers may aid identity verification.
Characteristic NO₂ IR bands; [α]D²⁰ +9°
Physicochemical properties Hammett constant Spectroscopic signature Material characterization

Methyl 4-nitro-L-phenylalaninate hydrochloride: Validated Applications


High-Affinity Peptide Ligand Design

Based on the demonstrated 27–41% stronger binding affinity (Kd) of the 4-nitro-phenylalanine-containing CLRFT peptide compared to 4-fluoro and 4-cyano analogs [1], Methyl 4-nitro-L-phenylalaninate hydrochloride is the preferred building block for constructing peptide libraries intended for affinity maturation campaigns. Its superior Kd in the MST assay context supports its selection when maximizing binding signal-to-noise is critical for hit identification and SAR optimization [1].

Chromogenic Substrates for Chymotrypsin Assays

The uniquely high specificity constant (kcat/KM = 6.0 × 10⁵ M⁻¹·s⁻¹) conferred by the 4-nitrophenylalanine residue in the P1 position of chymotrypsin substrates makes this compound an optimal starting material for synthesizing sensitive chromogenic or fluorogenic assay reagents [2]. Researchers developing diagnostic kits or high-throughput screening assays for chymotrypsin-like proteases will achieve maximal sensitivity by incorporating this residue rather than unsubstituted phenylalanine or other aromatic analogs [2].

Peptide Aldehyde Inhibitors for Serine Proteases

The same 4-nitrophenylalanine residue that optimizes substrate catalysis also produces potent inhibitors when incorporated into peptide aldehydes. The reported inhibitor Tos-Phe-Ala-Thr-Phe(p-NO₂)-CHO exhibited a dissociation constant (Ki) of 11.2 nM against bovine α-chymotrypsin [2]. This direct translational value from substrate optimization to inhibitor potency validates the compound's utility in medicinal chemistry campaigns targeting serine proteases implicated in inflammation, coagulation, and digestion [2].

Phenylalanine Antagonism Mechanism Studies

The distinct functional divergence between 4-nitro- and 4-fluoro-phenylalanine—opposite effects on amino acid pool accumulation despite shared incorporation inhibition [3]—positions Methyl 4-nitro-L-phenylalaninate hydrochloride as a mechanistically distinct probe for dissecting phenylalanine transport, activation, and translational fidelity. Additionally, its derivatives act as nanomolar inhibitors of phenylalanine ammonia lyase (PAL) [4], enabling studies of phenylpropanoid pathway flux and metabolic engineering applications.

Application
Selection Property
Validation Focus
Peptide ligand affinity maturation
Para-nitro electronic and steric profile
Target binding affinity in assay systems
Chymotrypsin substrate and assay development
Specificity constant (kcat/KM) ranking
Catalytic turnover and detection sensitivity
Serine protease inhibitor research
Aldehyde-inhibitor potency profile
Inhibitory constant (Ki) validation
Phenylalanine antagonism and PAL pathway studies
Mechanistic divergence from para-substituted analogs
Amino acid transport and metabolic incorporation

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